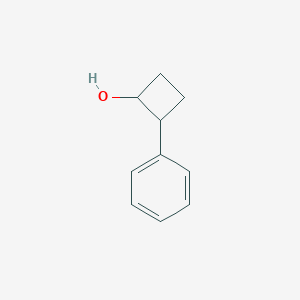
2-Phenylcyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylcyclobutanol is a chemical compound used as an intermediate in pharmaceutical research and development . It has a molecular formula of C10H12O .
Molecular Structure Analysis
2-Phenylcyclobutanol belongs to the class of organic compounds known as alcohols, characterized by the presence of a hydroxyl group (OH) on an aliphatic carbon atom . Its molecular weight is 148.2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylcyclobutanol are not detailed in the search results, it’s worth noting that alcohols like 2-Phenylcyclobutanol can participate in a variety of chemical reactions. For instance, they can undergo oxidation to form aldehydes, ketones, or carboxylic acids .科学的研究の応用
Marker for Irradiated Foods
2-Phenylcyclobutanol and its derivatives have been studied for their potential as markers in irradiated foods. For example, 2-dodecylcyclobutanone, a cyclobutanone derivative, was synthesized and characterized for use as a marker in irradiated chicken meat. This compound was confirmed in irradiated chicken samples using GC-MS, showcasing its utility in identifying irradiated foods (Boyd et al., 1991).
Synthesis of Polysubstituted Pyrroles
In the field of organic synthesis, 2-phenylcyclobutanol derivatives have been used to synthesize complex organic compounds. For instance, an Au(I)-catalyzed reaction involving 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol was developed to afford a series of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives in moderate to good yields (Mou et al., 2015).
Analytical Chemistry and Toxicology
In analytical chemistry, derivatives of 2-phenylcyclobutanol have been identified and characterized in various compounds. For instance, 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone was identified and quantitatively analyzed in blood, urine, and vitreous humor using liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Environmental Stress and Plant Physiology
Studies on 2-phenylcyclobutanol derivatives have also contributed to understanding environmental stress on plants. For example, research on the polycyclic aromatic hydrocarbon phenanthrene, a derivative of 2-phenylcyclobutanol, investigated its impact on oxidative stress and polyamine metabolism in the aquatic liverwort Riccia fluitans L. This study highlighted the compound's role in inducing oxidative stress and its effects on plant physiology (Burritt, 2008).
Synthesis of VLA-4 Antagonists
In medicinal chemistry, the synthesis of novel compounds derived from 2-phenylcyclobutanol has been explored. For instance, a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones were synthesized from cyclobuta-1,3-diones and phenylalanine-derived primary amines. These compounds were identified as potent antagonists of VLA-4, a protein involved in immune responses (Brand et al., 2003).
将来の方向性
While specific future directions for 2-Phenylcyclobutanol are not detailed in the search results, it’s worth noting that the field of catalytic chemistry, which includes the study and synthesis of organic compounds like 2-Phenylcyclobutanol, is expected to play a crucial role in sustainable economic development .
特性
IUPAC Name |
2-phenylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJHQLLQDVIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclobutanol | |
CAS RN |
92243-55-5 |
Source


|
| Record name | 2-phenylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
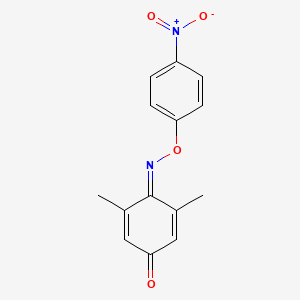
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)
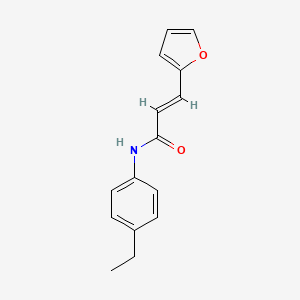
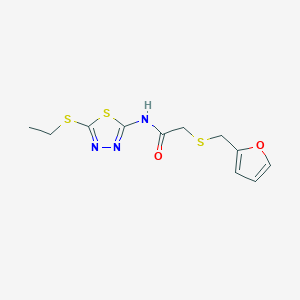
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
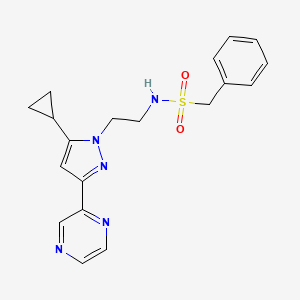
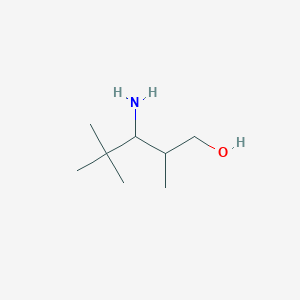
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)